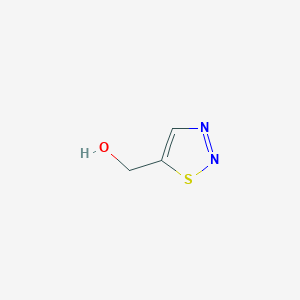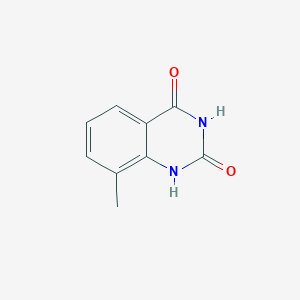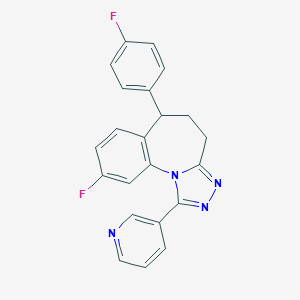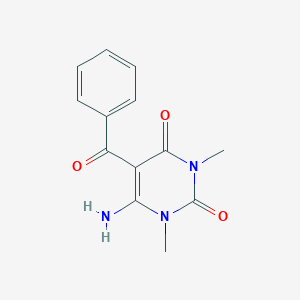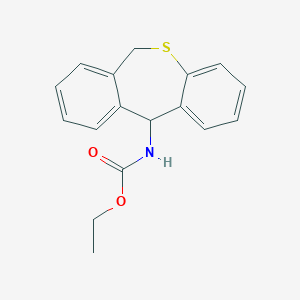
Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl ester, also known as carbamazepine, is a widely used anticonvulsant and mood stabilizer. It was first synthesized in 1953 and has since been used to treat various neurological and psychiatric disorders. In
作用機序
Carbamazepine acts by inhibiting voltage-gated sodium channels, thereby reducing the influx of sodium ions into neurons and decreasing their excitability. It also modulates the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal activity.
生化学的および生理学的効果
Carbamazepine has been shown to have a variety of biochemical and physiological effects. It can increase the levels of certain enzymes involved in drug metabolism, such as cytochrome P450, and can also affect the levels of various neurotransmitters in the brain. In addition, Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere has been shown to have antioxidant properties and can reduce oxidative stress in the brain.
実験室実験の利点と制限
Carbamazepine is a widely used drug with a well-established safety profile. It can be easily obtained and is relatively inexpensive. However, its effects can be variable and may depend on factors such as dose, duration of treatment, and patient characteristics. In addition, Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere can interact with other drugs and can have side effects such as dizziness, drowsiness, and nausea.
将来の方向性
There are several potential future directions for research on Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its side effects. Another area of research is the identification of new therapeutic uses for Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere, such as in the treatment of neurodegenerative diseases or cancer. Finally, there is a need for further studies to elucidate the mechanisms of action of Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere and to better understand its effects on the brain and other organs.
合成法
Carbamazepine is synthesized through a multistep process that involves the condensation of 2-amino-5-nitrobenzenethiol with ethyl acetoacetate to form 6,11-dihydrodibenzo(b,e)thiepin-11-one. This intermediate is then reduced to the corresponding alcohol using sodium borohydride, followed by esterification with ethyl iodide to form Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere.
科学的研究の応用
Carbamazepine has been extensively studied for its anticonvulsant and mood stabilizing properties. It is commonly used to treat epilepsy, bipolar disorder, and trigeminal neuralgia. In addition, Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere has been shown to have potential therapeutic effects in the treatment of neuropathic pain, alcohol withdrawal syndrome, and schizophrenia.
特性
CAS番号 |
74797-18-5 |
|---|---|
製品名 |
Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl ester |
分子式 |
C17H17NO2S |
分子量 |
299.4 g/mol |
IUPAC名 |
ethyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C17H17NO2S/c1-2-20-17(19)18-16-13-8-4-3-7-12(13)11-21-15-10-6-5-9-14(15)16/h3-10,16H,2,11H2,1H3,(H,18,19) |
InChIキー |
VDAQMYWNQHPPPY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
正規SMILES |
CCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



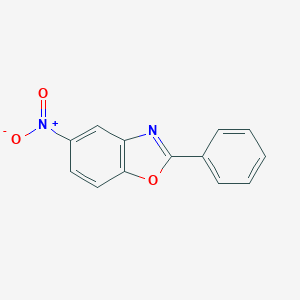
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
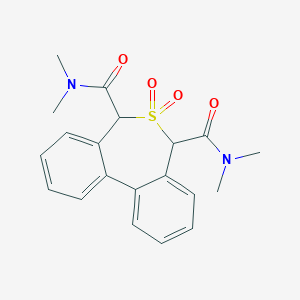
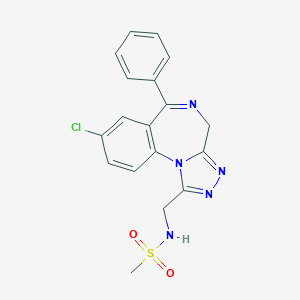
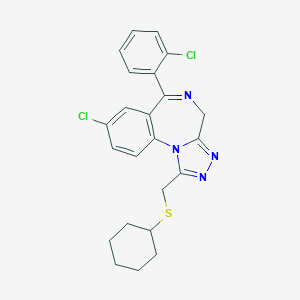
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
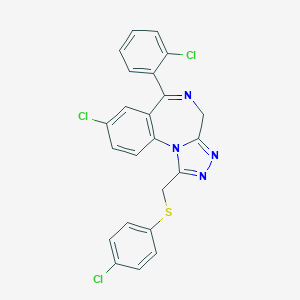
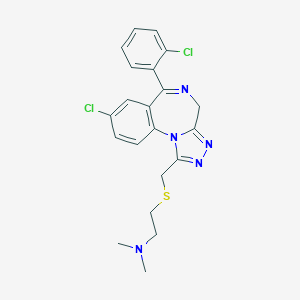
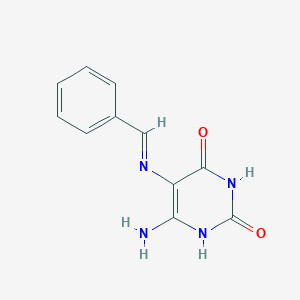
![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)
